

Spectroscopic Profile of 2-(Oxetan-3-ylidene)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Oxetan-3-ylidene)acetaldehyde

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Disclaimer: Experimental spectroscopic data for **2-(oxetan-3-ylidene)acetaldehyde** is not readily available in peer-reviewed literature or spectral databases. The following guide is a compilation of predicted data based on established principles of spectroscopy and data from analogous chemical structures. This document is intended to provide a reasonable estimation of the expected spectroscopic characteristics for this molecule.

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For **2-(oxetan-3-ylidene)acetaldehyde** (molecular formula: C₅H₆O₂), the predicted monoisotopic mass is 98.03678 Da. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts that may be observed in high-resolution mass spectrometry.

Table 1: Predicted Mass Spectrometry Data for 2-(Oxetan-3-ylidene)acetaldehyde Adducts



Adduct	Predicted m/z
[M+H]+	99.044056
[M+Na]+	121.02600
[M-H] ⁻	97.029504
[M+NH ₄] ⁺	116.07060
[M+K]+	136.99994
[M+H-H ₂ O] ⁺	81.034040

Data sourced from computational predictions.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Predicted ¹H NMR Data

The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the aldehydic proton, the vinylic proton, and the two methylene groups of the oxetane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the carbonyl and double bonds.

Table 2: Predicted ¹H NMR Chemical Shifts for **2-(Oxetan-3-ylidene)acetaldehyde**



Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehydic H	9.5 - 10.0	Doublet	~6 Hz
Vinylic H	6.0 - 6.5	Doublet	~6 Hz
Oxetane CH ₂ (adjacent to O)	4.8 - 5.2	Triplet	~7 Hz
Oxetane CH ₂ (adjacent to C=C)	3.0 - 3.5	Triplet	~7 Hz

Predictions are based on typical values for α,β -unsaturated aldehydes and oxetane derivatives.

Predicted ¹³C NMR Data

The carbon-13 NMR (¹³C NMR) spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon is expected to be the most downfield signal.

Table 3: Predicted ¹³C NMR Chemical Shifts for **2-(Oxetan-3-ylidene)acetaldehyde**

Carbon	Predicted Chemical Shift (δ, ppm)	
C=O (Aldehyde)	190 - 200	
C=C (quaternary)	150 - 160	
C=C (CH)	120 - 130	
Oxetane CH2 (adjacent to O)	70 - 80	
Oxetane CH ₂ (adjacent to C=C)	30 - 40	

Predictions are based on typical values for α,β -unsaturated aldehydes and oxetane derivatives. [1][2][3][4]

Predicted Infrared (IR) Spectroscopy Data



Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For **2-(oxetan-3-ylidene)acetaldehyde**, key absorptions are expected for the aldehyde, the carbon-carbon double bond, and the oxetane ring.

Table 4: Predicted Characteristic IR Absorption Bands for 2-(Oxetan-3-ylidene)acetaldehyde

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity
Aldehyde C-H	Stretch	2830 - 2695	Medium
C=O (α,β-unsaturated aldehyde)	Stretch	1710 - 1685	Strong
C=C	Stretch	1650 - 1600	Medium
Oxetane C-O-C	Asymmetric Stretch	~1000	Strong
=C-H	Bend	900 - 650	Medium

Predictions are based on established correlation tables for IR spectroscopy.[1][2][5][6][7][8][9]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like **2-(oxetan-3-ylidene)acetaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.



- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a clear spectrum, 8 to 16 scans are usually sufficient.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
 - Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
 - ATR: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the sample is placed directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent) to subtract its contribution from the sample spectrum.[10]
- Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

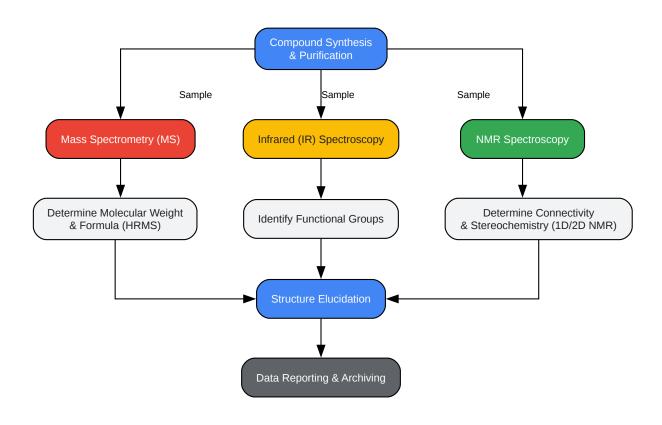


- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
- Ionization Method:
 - Electron Ionization (EI): For volatile and thermally stable compounds, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and extensive fragmentation, which can be useful for structural elucidation.[11][12][13][14][15]
 - Electrospray Ionization (ESI): For less volatile or thermally labile compounds, ESI is a soft ionization technique where the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.
 This method typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).
- Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass is measured with high precision to help determine the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound like **2-(oxetan-3-ylidene)acetaldehyde**.





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Caption: General workflow for spectroscopic analysis of a novel compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Oxetan-3-ylidene)acetaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030576#2-oxetan-3-ylidene-acetaldehyde-spectroscopic-data-nmr-ir-ms]

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